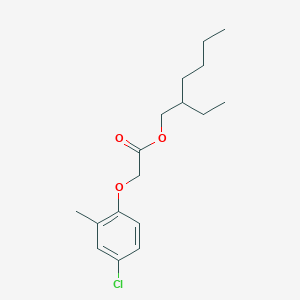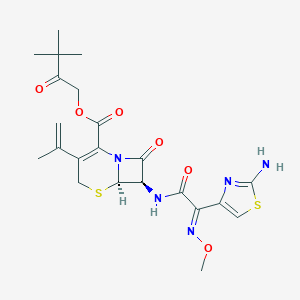
Patmpc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAMPC (polyacrylate-polyalcohol) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a hydrogel that can be easily synthesized and has a high water content, making it an ideal material for various applications in the field of biology and medicine.
Mecanismo De Acción
PAMPC hydrogels work by absorbing water and swelling, which can lead to changes in their mechanical properties. This swelling behavior can be modulated by various factors such as pH, temperature, and ionic strength, making them ideal for drug delivery applications.
Biochemical and Physiological Effects:
PAMPC hydrogels have been shown to have minimal adverse effects on cells and tissues. They do not induce inflammation or immune response, making them ideal for biomedical applications. Furthermore, PAMPC hydrogels have been shown to reduce bacterial adhesion, making them useful in wound healing applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PAMPC hydrogels is their versatility and ease of synthesis. They can be easily modified to suit different applications and can be tailored to specific requirements. However, one of the limitations of PAMPC hydrogels is their mechanical properties, which can limit their use in certain applications.
Direcciones Futuras
There are several future directions for PAMPC research, including the development of new functionalized hydrogels for drug delivery applications, the use of PAMPC hydrogels in tissue engineering, and the development of new biosensors using PAMPC hydrogels. Additionally, there is a need for further research into the mechanical properties of PAMPC hydrogels to optimize their use in various applications.
Conclusion:
In conclusion, PAMPC hydrogels are a versatile and useful material for various scientific research applications. They have excellent biocompatibility, can be easily synthesized, and can be tailored to specific requirements. With further research, PAMPC hydrogels have the potential to revolutionize the field of biomedical research and lead to the development of new therapies and treatments.
Métodos De Síntesis
PAMPC can be synthesized by the free radical polymerization of acrylic acid and 2-hydroxyethyl methacrylate in the presence of a cross-linking agent. The resulting hydrogel can be further modified by introducing different functional groups to enhance its properties.
Aplicaciones Científicas De Investigación
PAMPC has been extensively used in various scientific research applications, including tissue engineering, drug delivery, and biosensors. It has been shown to have excellent biocompatibility and can support cell growth and proliferation, making it an ideal material for tissue engineering applications.
Propiedades
Número CAS |
137778-03-1 |
|---|---|
Nombre del producto |
Patmpc |
Fórmula molecular |
C22H27N5O6S2 |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
(3,3-dimethyl-2-oxobutyl) (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O6S2/c1-10(2)11-8-34-19-15(25-17(29)14(26-32-6)12-9-35-21(23)24-12)18(30)27(19)16(11)20(31)33-7-13(28)22(3,4)5/h9,15,19H,1,7-8H2,2-6H3,(H2,23,24)(H,25,29)/b26-14+/t15-,19-/m1/s1 |
Clave InChI |
XMBYPLVYBALMFA-IRPQAHJPSA-N |
SMILES isomérico |
CC(=C)C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
SMILES |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
SMILES canónico |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
Sinónimos |
PATMPC pivaloyloxymethyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



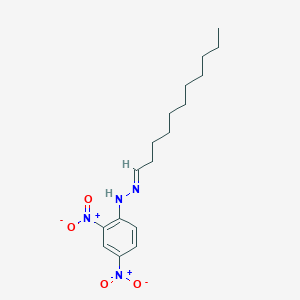
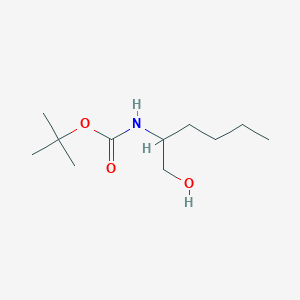
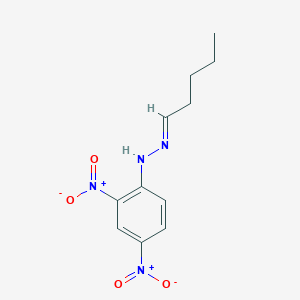
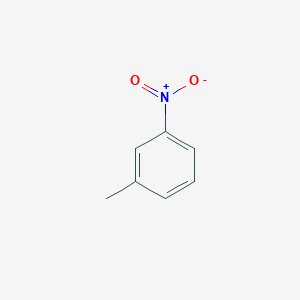

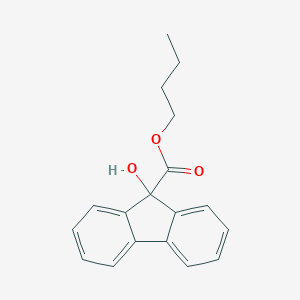
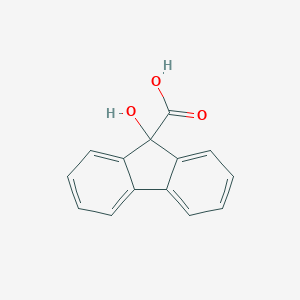
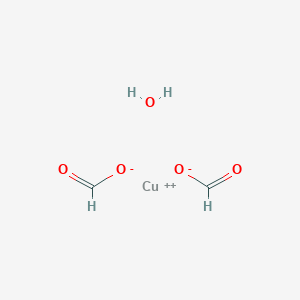

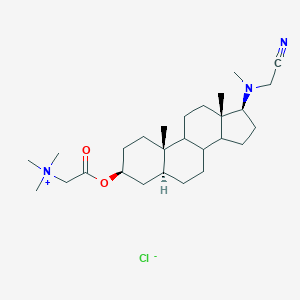
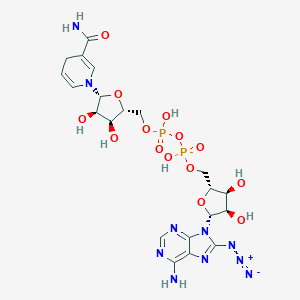
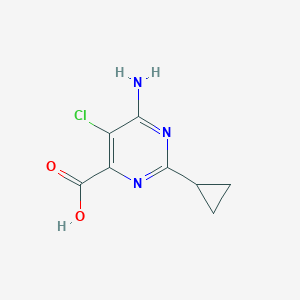
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
